molecular formula C19H13BrO3 B303309 2-[4-(Benzyloxy)phenyl]-5-bromobenzo-1,4-quinone

2-[4-(Benzyloxy)phenyl]-5-bromobenzo-1,4-quinone

Cat. No. B303309
M. Wt: 369.2 g/mol
InChI Key: FIZWIPYJEXVRQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(Benzyloxy)phenyl]-5-bromobenzo-1,4-quinone is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as BBMQ and has been extensively studied for its mechanism of action and its potential applications in various fields of research.

Mechanism of Action

The mechanism of action of BBMQ involves the induction of oxidative stress in cells. BBMQ is a potent oxidant and can generate reactive oxygen species (ROS) in cells. ROS can cause damage to cellular components, including DNA, proteins, and lipids, leading to cell death. BBMQ has also been found to induce mitochondrial dysfunction, leading to the release of cytochrome c and activation of caspases, which are key proteins involved in apoptosis.
Biochemical and Physiological Effects:
BBMQ has been found to exhibit a number of biochemical and physiological effects. BBMQ has been found to induce apoptosis in cancer cells by targeting specific signaling pathways. BBMQ has also been found to inhibit the growth of cancer cells by inducing oxidative stress. BBMQ has been found to inhibit the activity of certain enzymes, including NADPH oxidase and xanthine oxidase, which are involved in the production of ROS. BBMQ has also been found to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

BBMQ has several advantages for lab experiments. BBMQ is a potent oxidant and can generate ROS in cells, making it an ideal tool for studying oxidative stress. BBMQ has also been found to induce apoptosis in cancer cells, making it a valuable tool for cancer research. However, the use of BBMQ in lab experiments is limited by its toxicity. BBMQ can cause damage to cellular components, including DNA, proteins, and lipids, leading to cell death. Therefore, caution should be exercised when using BBMQ in lab experiments.

Future Directions

There are several future directions for research on BBMQ. One area of research is the development of BBMQ derivatives with improved properties, such as decreased toxicity and increased potency. Another area of research is the development of BBMQ-based therapies for the treatment of cancer and other diseases. BBMQ has also been found to exhibit anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases. Further research is needed to fully understand the potential applications of BBMQ in various fields of research.

Synthesis Methods

The synthesis of BBMQ involves the reaction between 2-hydroxy-5-bromobenzoquinone and benzyl alcohol. The reaction is carried out in the presence of a catalyst and the product is obtained after purification through column chromatography. The synthesis of BBMQ is a complex process and requires expertise in organic chemistry.

Scientific Research Applications

BBMQ has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of BBMQ is in the field of cancer research. BBMQ has been found to exhibit potent anti-cancer activity by inducing apoptosis in cancer cells. BBMQ has also been found to inhibit the growth of cancer cells by targeting specific signaling pathways.

properties

Product Name

2-[4-(Benzyloxy)phenyl]-5-bromobenzo-1,4-quinone

Molecular Formula

C19H13BrO3

Molecular Weight

369.2 g/mol

IUPAC Name

2-bromo-5-(4-phenylmethoxyphenyl)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C19H13BrO3/c20-17-11-18(21)16(10-19(17)22)14-6-8-15(9-7-14)23-12-13-4-2-1-3-5-13/h1-11H,12H2

InChI Key

FIZWIPYJEXVRQR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=O)C(=CC3=O)Br

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=O)C(=CC3=O)Br

Origin of Product

United States

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